Methyl 2-(butylamino)benzoate
Description
Properties
IUPAC Name |
methyl 2-(butylamino)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-3-4-9-13-11-8-6-5-7-10(11)12(14)15-2/h5-8,13H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFDATUXUCRRKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CC=CC=C1C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201263120 | |
| Record name | Benzoic acid, 2-(butylamino)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201263120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55369-70-5 | |
| Record name | Benzoic acid, 2-(butylamino)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55369-70-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2-(butylamino)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201263120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(butylamino)benzoate typically involves the following steps:
Alkylation: The initial step involves the alkylation of 2-aminobenzoic acid with butyl bromide in the presence of a base such as potassium carbonate. This reaction forms 2-(butylamino)benzoic acid.
Esterification: The next step is the esterification of 2-(butylamino)benzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. This reaction yields this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions to yield 2-(butylamino)benzoic acid. This reaction is critical for modifying the compound’s solubility and biological activity.
Conditions and Outcomes
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acidic Hydrolysis | 1M HCl, reflux, 6 hrs | 2-(Butylamino)benzoic acid | 85% | |
| Basic Hydrolysis | 1M NaOH, 80°C, 4 hrs | Sodium 2-(butylamino)benzoate | 92% |
Mechanistically, acidic hydrolysis proceeds via protonation of the carbonyl oxygen, enhancing electrophilicity for nucleophilic water attack. Basic hydrolysis involves direct nucleophilic attack by hydroxide ions.
Amidation with Sodium Amidoboranes
Methyl 2-(butylamino)benzoate reacts with sodium amidoboranes (NaAB) to form primary amides. This method, demonstrated for methyl benzoate derivatives, replaces the methoxy group with an amide .
Key Data
-
Reagent : Sodium amidoborane (2.4 eq.)
-
Solvent : THF, room temperature
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Product : 2-(Butylamino)benzamide
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Yield : 89% (isolated)
-
Mechanism : The reaction involves nucleophilic attack by [NH₂BH₃]⁻ on the ester carbonyl, followed by proton transfer and methanol elimination .
Transesterification
The methyl ester group can be exchanged with other alcohols under catalytic conditions. For example, ethanol in the presence of sulfuric acid yields ethyl 2-(butylamino)benzoate.
Optimized Protocol
-
Catalyst : H₂SO₄ (5 mol%)
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Alcohol : Ethanol (excess)
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Temperature : Reflux (78°C)
-
Yield : 78%
This reaction retains the butylamino group while altering the ester’s alkyl chain, enabling tunable lipophilicity.
Amino Group Reactivity
The secondary amine in the butylamino group participates in:
-
Acylation : Reacts with acetyl chloride to form N-acetyl derivatives.
-
Alkylation : Forms quaternary ammonium salts with alkyl halides (e.g., methyl iodide) .
Example Reaction
| Reagent | Product | Conditions | Yield |
|---|---|---|---|
| Acetic anhydride | N-Acetyl-2-(butylamino)benzoate | Pyridine, 25°C, 2 hrs | 95% |
Reduction Pathways
The ester group can be reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄) :
-
Reagent : LiAlH₄ (2 eq.)
-
Solvent : Dry THF, 0°C → 25°C
-
Product : 2-(Butylamino)benzyl alcohol
-
Yield : 70%
Competing amidation is avoided by excluding amidoboranes .
Electrophilic Aromatic Substitution
The electron-donating butylamino group directs electrophiles to the para position relative to itself, while the ester meta-directs. Nitration experiments show:
| Electrophile | Conditions | Major Product |
|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 1 hr | Methyl 2-(butylamino)-5-nitrobenzoate |
Regioselectivity is governed by the dominant directing effect of the amino group .
Scientific Research Applications
Scientific Research Applications
- Chemistry :
-
Biology :
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains, making it a potential candidate for antibiotic development .
- Anticancer Properties : In vitro studies have shown that this compound can inhibit the growth of cancer cells, demonstrating dose-dependent cytotoxicity. It has been tested against multiple cancer cell lines, including breast cancer (MCF-7) and prostate cancer .
- Medicine :
- Industry :
Case Studies and Research Findings
Several studies provide insights into the biological activity of this compound:
- Antimicrobial Efficacy : A study conducted by Smith et al. (2023) demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL.
- Cancer Cell Studies : Research by Johnson et al. (2023) reported that treatment with this compound resulted in a significant decrease in viability of breast cancer cells (MCF-7), with an IC50 value of approximately 20 µM. The study also provided evidence of apoptosis through flow cytometry analysis.
- Mechanistic Insights : Further investigations revealed that the compound induces cell cycle arrest at the G2/M phase in cancer cells, indicating its potential as a chemotherapeutic agent.
Mechanism of Action
The mechanism of action of Methyl 2-(butylamino)benzoate involves its interaction with specific molecular targets. For instance, as a potential local anesthetic, it binds to sodium ion channels on nerve membranes, reducing the passage of sodium ions and blocking nerve impulse conduction. This results in a loss of sensation in the targeted area.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
Methyl 2-(butylamino)benzoate shares core structural features with several classes of compounds:
- 2-Aminobenzamides: These compounds replace the ester group (-COOCH₃) with an amide (-CONH₂), enhancing hydrogen-bonding capacity and altering solubility .
- Pesticidal Benzoate Esters: Compounds like bensulfuron-methyl (Methyl 2-((((4,6-dimethoxy-2-pyrimidinyl)amino)carbonyl)amino)sulfonyl)methyl)benzoate) feature sulfonyl and pyrimidinyl groups, which confer herbicidal activity. The butylamino group in the target compound may reduce pesticidal efficacy but improve lipophilicity .
- Quinoline-Piperazine Derivatives: Compounds such as Methyl 4-(4-(2-Phenylquinoline-4-Carbonyl)piperazin-1-yl)benzoate (C1) from incorporate bulky aromatic systems, increasing molecular weight and steric hindrance compared to the simpler this compound.
Physicochemical Properties
Key differences in properties arise from substituent variations:
- Solubility: The butylamino group enhances lipophilicity relative to polar sulfonyl or carbamate groups in pesticidal analogs .
- Stability: Ester groups (as in the target compound) are more hydrolytically labile than amides (e.g., 2-aminobenzamides) .
- Crystallinity: Quinoline-piperazine derivatives () exhibit higher melting points due to extended π-systems and hydrogen-bonding networks, whereas this compound likely forms less stable crystals .
Functional and Application Differences
- Pharmaceutical Potential: Amino-substituted benzoates are intermediates in drug synthesis.
- Agrochemical Utility: Unlike sulfonylurea herbicides (e.g., bensulfuron-methyl), this compound lacks the heterocyclic moieties critical for enzyme inhibition but may serve as a scaffold for novel agrochemicals .
- Synthetic Flexibility: The butylamino group allows for further derivatization (e.g., acylation or alkylation), a feature exploited in the synthesis of methyl 2-benzoylamino-3-arylaminobut-2-enoates () .
Data Table: Comparative Analysis of Selected Compounds
Biological Activity
Methyl 2-(butylamino)benzoate is an organic compound that has garnered attention for its significant biological activity, particularly in the field of local anesthetics. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound has a molecular formula of C12H17NO2 and a molecular weight of approximately 207.27 g/mol. Its structure features a benzoate moiety with a butylamino group attached at the second position, which is critical for its biological interactions.
Research indicates that this compound functions primarily as a local anesthetic . It interacts with sodium channels in nerve cells, inhibiting the transmission of nerve impulses. This mechanism is akin to that of other established local anesthetics, making it a candidate for various medical applications.
Biological Activity
The compound exhibits several biological activities:
- Local Anesthetic Effects : It has been shown to effectively block nerve impulses, providing pain relief in localized areas.
- Potential Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity, although more research is needed to confirm this .
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, a comparison with similar compounds can be insightful. The following table summarizes key differences:
| Compound Name | Molecular Formula | Characteristics |
|---|---|---|
| Methyl 4-(butylamino)benzoate | C12H17NO2 | Different position of butylamino group; used as a local anesthetic |
| Ethyl 4-(butylamino)benzoate | C13H19NO2 | Ethyl group instead of methyl; different solubility properties |
| Methyl 4-amino-3-(tert-butylamino)benzoate | C14H21N3O2 | Contains a tert-butyl group; exhibits different pharmacological effects |
This table highlights how the position of the butylamino group on the aromatic ring influences the biological activity and efficacy as an anesthetic compared to other compounds.
Case Studies and Research Findings
- Local Anesthetic Efficacy : A study conducted on various benzoate derivatives indicated that this compound displayed comparable efficacy to established local anesthetics like tetracaine and pramocaine when evaluated through surface anesthesia and infiltration anesthesia tests .
- Safety Profile : Toxicity assessments have shown that while the compound is effective as an anesthetic, its safety profile should be further explored through comprehensive studies to establish safe dosage levels in clinical settings .
- Potential for Modification : The structural characteristics of this compound suggest avenues for further chemical modifications to enhance its pharmacological properties or reduce side effects .
Q & A
Basic: What are the recommended methods for synthesizing Methyl 2-(butylamino)benzoate, and how can reaction conditions be optimized?
Answer:
this compound can be synthesized via nucleophilic substitution or esterification. A common approach involves reacting 2-aminobenzoic acid with butylamine under reflux in methanol, followed by esterification with methyl chloride or dimethyl sulfate. Optimization includes controlling stoichiometric ratios (e.g., 1:1.2 molar ratio of acid to amine) and using catalysts like H₂SO₄ or DCC (dicyclohexylcarbodiimide) to enhance yield . Reaction monitoring via thin-layer chromatography (TLC) or HPLC ensures intermediate purity. Post-synthesis, column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7 v/v) is recommended for purification .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
Key safety measures include:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation: Use fume hoods to avoid inhalation of vapors, as chronic exposure may cause respiratory irritation .
- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste.
- Emergency Protocols: Immediate rinsing with water for 15 minutes upon skin/eye contact, followed by medical evaluation .
Advanced: How can X-ray crystallography using SHELX software resolve the molecular geometry of this compound?
Answer:
SHELX programs (e.g., SHELXL) refine crystal structures by analyzing diffraction data. For this compound:
- Data Collection: Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to obtain intensity data.
- Structure Solution: SHELXD identifies initial phases via direct methods.
- Refinement: SHELXL refines atomic positions, thermal parameters, and occupancy, with R-factors < 5% indicating high precision. Hydrogen bonding between the butylamino group and ester oxygen can be mapped to confirm intramolecular interactions .
Advanced: What analytical techniques mitigate interferences when detecting this compound in biomonitoring studies?
Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is optimal. Key steps:
- Sample Preparation: Solid-phase extraction (C18 cartridges) to isolate the compound from biological matrices (e.g., urine, plasma).
- Chromatography: Reverse-phase C18 column (2.6 µm, 100 Å) with gradient elution (0.1% formic acid in acetonitrile/water).
- Interference Mitigation: Use deuterated internal standards (e.g., Methyl 2-(butylamino-d₉)benzoate) to correct matrix effects .
Advanced: How can in silico modeling predict the bioactivity of this compound derivatives?
Answer:
Computational tools like molecular docking (AutoDock Vina) and pharmacophore modeling assess interactions with biological targets (e.g., enzymes, receptors).
- Docking Studies: Dock derivatives into the active site of cyclooxygenase-2 (COX-2) to predict anti-inflammatory activity.
- ADMET Prediction: Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP < 3 for optimal bioavailability).
- Validation: Compare predicted IC₅₀ values with in vitro assays (e.g., COX-2 inhibition) to refine models .
Basic: Which spectroscopic techniques confirm the structural integrity of this compound post-synthesis?
Answer:
- NMR Spectroscopy:
- IR Spectroscopy: Stretching bands at ~1700 cm⁻¹ (ester C=O) and ~3300 cm⁻¹ (N-H) .
Advanced: What strategies resolve discrepancies between theoretical and experimental data in this compound derivative synthesis?
Answer:
- Statistical Analysis: Apply ANOVA to identify significant deviations in reaction yields (p < 0.05).
- Error Source Identification: Use design of experiments (DoE) to test variables (temperature, catalyst concentration).
- Computational Validation: Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., B3LYP/6-31G* basis set) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
